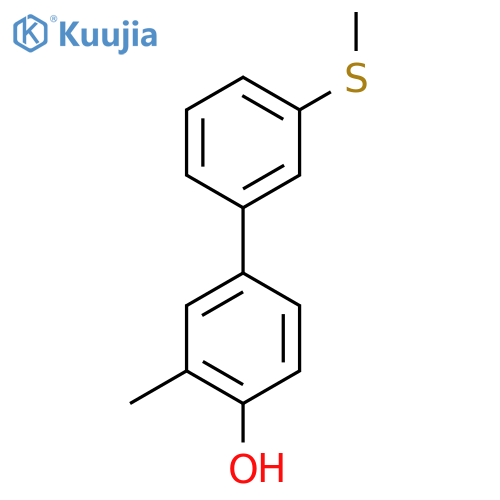Cas no 1261967-42-3 (2-Methyl-4-(3-methylthiophenyl)phenol)

1261967-42-3 structure
商品名:2-Methyl-4-(3-methylthiophenyl)phenol
CAS番号:1261967-42-3
MF:C14H14OS
メガワット:230.325362682343
MDL:MFCD18313248
CID:5177998
2-Methyl-4-(3-methylthiophenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-METHYL-4-(3-METHYLTHIOPHENYL)PHENOL
- 2-Methyl-4-(3-methylthiophenyl)phenol
-
- MDL: MFCD18313248
- インチ: 1S/C14H14OS/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3
- InChIKey: VRMREJDTCTZUBI-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)C1C=CC(=C(C)C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 45.5
2-Methyl-4-(3-methylthiophenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319259-5g |
2-Methyl-4-(3-methylthiophenyl)phenol, 95%; . |
1261967-42-3 | 95% | 5g |
€1159.00 | 2025-03-19 | |
| abcr | AB319259-5 g |
2-Methyl-4-(3-methylthiophenyl)phenol, 95%; . |
1261967-42-3 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-Methyl-4-(3-methylthiophenyl)phenol 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
1261967-42-3 (2-Methyl-4-(3-methylthiophenyl)phenol) 関連製品
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261967-42-3)2-Methyl-4-(3-methylthiophenyl)phenol

清らかである:99%
はかる:5g
価格 ($):687.0